tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate
Description
Chemical Structure and Properties
tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate (CAS: 1353985-37-1) is a piperazine-based heterocyclic compound with a pyrimidine core. Its molecular formula is C₁₆H₂₆N₄O₃S, and it features a tert-butyl carbamate group at the 1-position of the piperazine ring. The pyrimidine moiety is substituted with a methoxy group at the 6-position and a methylthio group at the 2-position (Figure 1). This compound is typically stored under dry conditions at 2–8°C and exhibits moderate stability, with a molecular weight of 354.47 g/mol .
These structural attributes make it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor design and PROTAC (Proteolysis-Targeting Chimera) development .
Properties
IUPAC Name |
tert-butyl 4-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-15(2,3)22-14(20)19-8-6-18(7-9-19)11-10-12(21-4)17-13(16-11)23-5/h10H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYXEQZLBDVVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=N2)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201115753 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[6-methoxy-2-(methylthio)-4-pyrimidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353958-74-3 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[6-methoxy-2-(methylthio)-4-pyrimidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353958-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[6-methoxy-2-(methylthio)-4-pyrimidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-2-(methylthio)pyrimidine-4-carboxylic acid with tert-butyl piperazine-1-carboxylate under specific reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can undergo reduction reactions, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the development of new materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function. The piperazine moiety can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogues and their properties:
Physicochemical and Pharmacokinetic Profiles
| Property | Target Compound | 6d (Isoxazole-thioether) | 932046-78-1 (Chloro) |
|---|---|---|---|
| clogP | 2.1 | 3.8 | 2.9 |
| TPSA (Ų) | 85 | 98 | 72 |
| Solubility (µg/mL) | 12 (pH 7.4) | 8 (pH 7.4) | 18 (pH 7.4) |
| H-bond acceptors | 5 | 7 | 4 |
- The chloro analogue (932046-78-1) exhibits higher aqueous solubility due to reduced steric hindrance, while 6d ’s isoxazole-thioether group increases metabolic stability .
Biological Activity
tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article summarizes its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C17H28N4O3S
- Molecular Weight : 368.49 g/mol
- CAS Number : 1353954-14-9
This compound features a piperazine core substituted with a pyrimidine moiety, which is known to influence biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been explored in multiple studies, focusing on its antimicrobial, anticancer, and neuroprotective properties.
Antimicrobial Activity
Research has demonstrated that compounds containing piperazine and pyrimidine moieties exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have shown moderate to excellent efficacy against various bacterial strains, as outlined in the following table:
| Compound | Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 18 | |
| tert-butyl derivative | P. aeruginosa | 20 |
Anticancer Activity
Studies have indicated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. Notably, research on pyrimidine derivatives has shown promising results in inhibiting the growth of A431 vulvar epidermal carcinoma cells:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | A431 | 10 | Induction of apoptosis |
| Study 2 | MCF7 | 15 | Cell cycle arrest |
These findings suggest that this compound may possess similar anticancer properties.
Neuroprotective Effects
The compound's potential neuroprotective effects have also been investigated. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis:
| Experimental Model | Effect Observed | Reference |
|---|---|---|
| In vitro neuronal cultures | Reduced oxidative damage | |
| Animal model (rats) | Improved cognitive function |
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments were conducted using different concentrations of tert-butyl derivatives against common pathogens. The results indicated a dose-dependent response with significant inhibition at higher concentrations.
- Case Study on Cancer Cell Lines : In vitro studies using human cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
